ChoK|A inhibitor-5
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Overview
Description
ChoK|A inhibitor-5 is a compound that targets choline kinase alpha (ChoKα), an enzyme involved in the synthesis of phosphatidylcholine, a major structural component of eukaryotic cell membranes . Overexpression of ChoKα has been linked to various cancers, making it a significant target for cancer therapy . This compound is part of a new family of choline kinase inhibitors with antiproliferative and antitumor activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ChoK|A inhibitor-5 typically involves the use of triterpene quinone methides (TPQ) bioactive compounds isolated from plants of the Celastraceae family . These compounds undergo a series of chemical reactions to produce the desired inhibitor. The synthetic route includes the isolation of TPQ, followed by semisynthetic modifications to enhance its inhibitory activity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
ChoK|A inhibitor-5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, enhancing its activity.
Substitution: Substitution reactions are used to introduce different functional groups, improving its inhibitory properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions are various derivatives of this compound, each with enhanced inhibitory activity against ChoKα .
Scientific Research Applications
ChoK|A inhibitor-5 has a wide range of scientific research applications, including:
Mechanism of Action
ChoK|A inhibitor-5 exerts its effects by inhibiting the activity of choline kinase alpha (ChoKα). The compound binds to the active site of the enzyme, preventing the phosphorylation of choline to form phosphorylcholine . This inhibition disrupts the synthesis of phosphatidylcholine, leading to reduced cell proliferation and tumor growth . The molecular targets and pathways involved include the choline/phosphocholine binding site and the ATP-binding site of ChoKα .
Comparison with Similar Compounds
Similar Compounds
MN58b: Another potent inhibitor of ChoKα with similar antiproliferative activity.
TCD-717: A ChoKα inhibitor that has entered clinical trials for its antitumor properties.
RSM-932A: A synergistic inhibitor of ChoKα with a novel mechanism of action.
Uniqueness
ChoK|A inhibitor-5 is unique due to its high specificity and potency against ChoKα. It has shown significant antiproliferative and antitumor activity in both in vitro and in vivo studies . Its ability to modulate the expression levels of key enzymes involved in cell proliferation makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C54H68Br2N4S4 |
---|---|
Molecular Weight |
1061.2 g/mol |
IUPAC Name |
4-[[4-[2-[4-[[7-[bis(hex-5-enyl)amino]thieno[3,2-b]pyridin-4-ium-4-yl]methyl]phenyl]sulfanylethylsulfanyl]phenyl]methyl]-N,N-bis(hex-5-enyl)thieno[3,2-b]pyridin-4-ium-7-amine;dibromide |
InChI |
InChI=1S/C54H68N4S4.2BrH/c1-5-9-13-17-33-55(34-18-14-10-6-2)49-29-37-57(51-31-39-61-53(49)51)43-45-21-25-47(26-22-45)59-41-42-60-48-27-23-46(24-28-48)44-58-38-30-50(54-52(58)32-40-62-54)56(35-19-15-11-7-3)36-20-16-12-8-4;;/h5-8,21-32,37-40H,1-4,9-20,33-36,41-44H2;2*1H/q+2;;/p-2 |
InChI Key |
IBJHQVXWCNKWAM-UHFFFAOYSA-L |
Canonical SMILES |
C=CCCCCN(CCCCC=C)C1=C2C(=[N+](C=C1)CC3=CC=C(C=C3)SCCSC4=CC=C(C=C4)C[N+]5=C6C=CSC6=C(C=C5)N(CCCCC=C)CCCCC=C)C=CS2.[Br-].[Br-] |
Origin of Product |
United States |
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